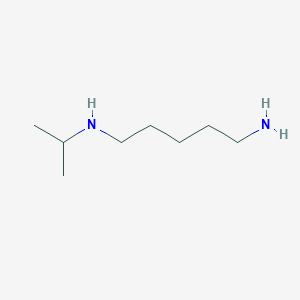

5-Isopropylaminoamylamine

Übersicht

Beschreibung

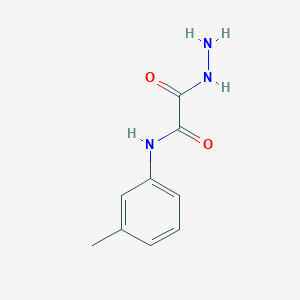

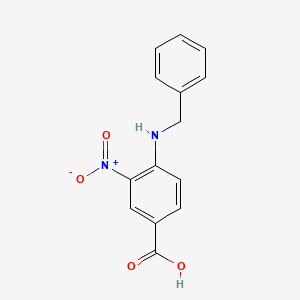

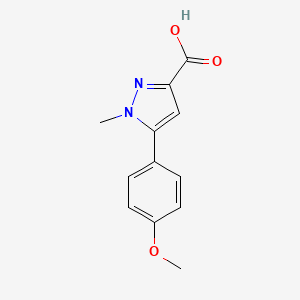

5-Isopropylaminoamylamine is a compound that has been studied in various contexts due to its potential applications in the synthesis of unnatural amino acids, pharmaceuticals, and molecular sieves. It serves as an amino donor in the asymmetric synthesis of unnatural amino acids, which are of interest for their potential use in pharmaceuticals and as building blocks in organic chemistry . Additionally, derivatives of 5-isopropylaminoamylamine have been evaluated for their analgesic and anti-inflammatory properties, showing promise as potent compounds with low ulcerogenic effects . The compound has also been used as a structure-directing agent in the synthesis of nanorod-shaped ZSM-5 molecular sieves, which are important in catalysis .

Synthesis Analysis

The synthesis of unnatural amino acids using 5-isopropylaminoamylamine involves the reductive amination of carbonyl compounds catalyzed by ω-transaminase (ω-TA). This process benefits from the use of isopropylamine as an amino donor due to its low cost and the high volatility of the resulting ketone product, which simplifies purification . In another study, 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines were synthesized through cyclization and nucleophilic substitution reactions, demonstrating the versatility of isopropylamine derivatives in organic synthesis .

Molecular Structure Analysis

The molecular structure of isopropylamine, a related compound, has been determined through X-ray crystallography. In the case of isopropylamine octahydrate, the crystal structure revealed a clathrate-type hydrogen-bonded framework with the amine molecules occupying positions with sixfold orientational disorder . This detailed understanding of the molecular structure is crucial for predicting the behavior of isopropylamine and its derivatives in various chemical environments.

Chemical Reactions Analysis

Isopropylamine and its derivatives participate in a variety of chemical reactions. For instance, the ω-TA-catalyzed transfer of amino groups between α-keto acids and isopropylamine leads to the formation of unnatural amino acids . Furthermore, the synthesis of ZSM-5 nanorods using isopropylamine as a structure-directing agent involves hydrothermal crystallization, which is influenced by the competitive templating effect of isopropylamine and hydroxide ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of isopropylamine derivatives are influenced by their molecular structure. For example, the crystal structure of isopropylamine octahydrate indicates that the inclusion of amines in the water structure leads to additional voids, which could affect the physical properties such as melting point and solubility . The synthesis of ZSM-5 nanorods using isopropylamine demonstrates that the molecular sieves obtained have high crystallinity and large external surface area, which are important physical properties for their application in catalysis .

Safety And Hazards

The safety data sheet for Isopropylamine, a related compound, indicates that it is extremely flammable and may be corrosive to metals. It can cause severe skin burns and eye damage, and may cause respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled . The NIOSH Pocket Guide to Chemical Hazards also provides safety information for Isopropylamine .

Eigenschaften

IUPAC Name |

N'-propan-2-ylpentane-1,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-8(2)10-7-5-3-4-6-9/h8,10H,3-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPAJDWNIXPXFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391256 | |

| Record name | 5-Isopropylaminoamylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Isopropylaminoamylamine | |

CAS RN |

162713-22-6 | |

| Record name | 5-Isopropylaminoamylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

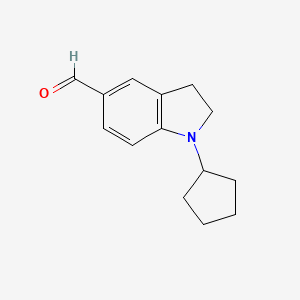

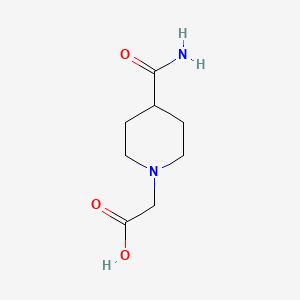

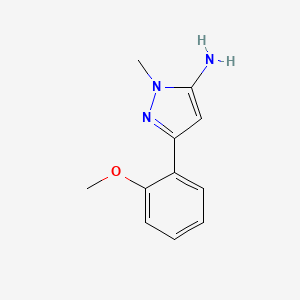

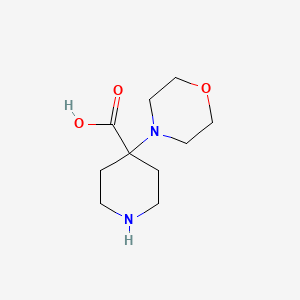

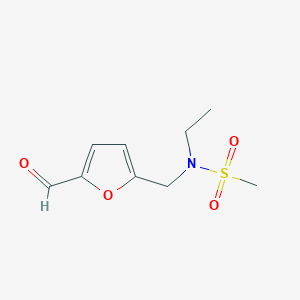

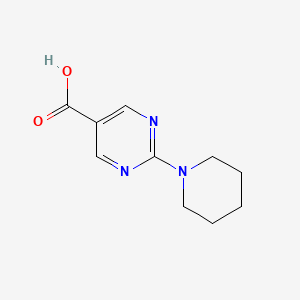

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid](/img/structure/B1307295.png)

![1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine](/img/structure/B1307309.png)

![N-Butyl-3-fluoro-N-(5-pyridin-4-yl-[1,3,4]-thiadiazol-2-yl)-benzamide](/img/structure/B1307317.png)

![3-Benzylsulfanyl-4-methyl-5-pyrrolidin-2-yl-4H-[1,2,4]triazole](/img/structure/B1307318.png)

![2-Benzhydryl-2,7-diazaspiro[3.5]nonane](/img/structure/B1307319.png)